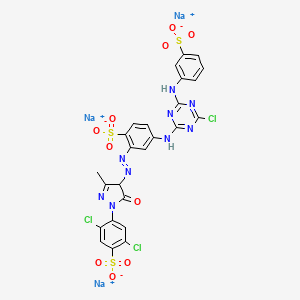

4-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-((1-(2,5-dichloro-4-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzenesulphonic acid, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-4-chloro-6-(3-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) is a complex organic compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulphonate, chloro, and amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-4-chloro-6-(3-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) involves several steps. The process typically starts with the preparation of the triazine ring, followed by the introduction of the sulphonatophenyl and dichlorophenyl groups. The final step involves the formation of the pyrazolylazobenzenesulphonate moiety. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial methods also incorporate purification steps such as crystallization and filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4-4-chloro-6-(3-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

Substitution: The chloro and sulphonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation may yield sulphones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-4-chloro-6-(3-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) has numerous applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in biochemical assays and as a marker in molecular biology studies.

Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-4-chloro-6-(3-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- 4-4-chloro-6-(3-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylazobenzenesulphonate (potassium salt)

- 4-4-chloro-6-(3-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylazobenzenesulphonate (calcium salt)

Uniqueness

The sodium salt form of this compound is unique due to its specific solubility and reactivity properties. It is often preferred in applications where these characteristics are crucial.

Biological Activity

The compound 4-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-((1-(2,5-dichloro-4-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzenesulphonic acid, sodium salt is a complex organic molecule with significant potential in biological applications. Its structure includes triazine and azo functional groups, contributing to its reactivity and solubility in aqueous environments. This article will delve into the biological activity of this compound, supported by data tables, case studies, and research findings.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C25H15Cl3N9Na3O10S3 |

| Molecular Weight | 872.96 g/mol |

| CAS Number | 84962-49-2 |

The presence of multiple aromatic rings and sulfonic acid moieties enhances its solubility, making it suitable for various biological assays.

Research indicates that compounds with similar structures to this sodium salt exhibit various biological activities, including:

- Anticancer Activity : Compounds containing triazine cores have shown promising results against various cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 0.20 μM to 1.25 μM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .

- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cell signaling pathways. Inhibition of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) has been documented, which plays a crucial role in regulating cell growth and metabolism .

- Antimicrobial Properties : Similar triazine derivatives have been reported to exhibit activity against fungal pathogens, including fluconazole-resistant strains of Candida albicans and Cryptococcus species .

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a related triazine derivative on breast cancer cells (MCF-7). The compound exhibited an IC50 value of 1.25 μM, indicating potent cytotoxicity . Western blot analyses showed that the compound suppressed AKT phosphorylation, a critical pathway in cancer progression.

Study 2: Antifungal Activity

Another investigation focused on the antifungal activity of triazine-based compounds against Candida albicans. The study revealed that certain derivatives had moderate activity against fluconazole-resistant strains, suggesting potential therapeutic applications in treating resistant infections .

Interaction Studies

Studies on the binding affinity of this compound with biological macromolecules are essential for understanding its mechanism of action. Preliminary data suggest that it interacts with proteins involved in cell signaling pathways, which could be pivotal for its biological effects.

Properties

CAS No. |

84962-49-2 |

|---|---|

Molecular Formula |

C25H15Cl3N9Na3O10S3 |

Molecular Weight |

873.0 g/mol |

IUPAC Name |

trisodium;2,5-dichloro-4-[4-[[5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C25H18Cl3N9O10S3.3Na/c1-11-21(22(38)37(36-11)18-9-16(27)20(10-15(18)26)50(45,46)47)35-34-17-8-13(5-6-19(17)49(42,43)44)30-25-32-23(28)31-24(33-25)29-12-3-2-4-14(7-12)48(39,40)41;;;/h2-10,21H,1H3,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,29,30,31,32,33);;;/q;3*+1/p-3 |

InChI Key |

CMHGGMYOTLMJTR-UHFFFAOYSA-K |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)NC4=CC(=CC=C4)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])C5=CC(=C(C=C5Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.